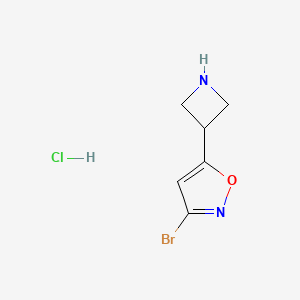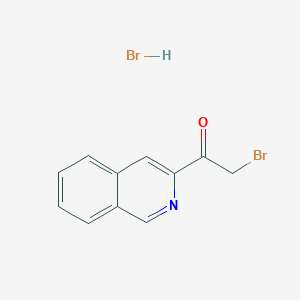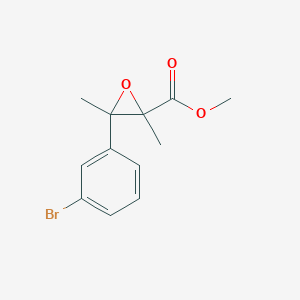
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group attached to the oxirane ring, along with methyl and carboxylate substituents. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of 3-bromophenylacetic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is then esterified with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Diols or alcohols.
Applications De Recherche Scientifique
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids. This modification can result in the inhibition of enzyme activity or the alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate
- Methyl 3-(3-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate
- Methyl 3-(3-fluorophenyl)-2,3-dimethyloxirane-2-carboxylate
Uniqueness
Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro- and fluoro-analogues. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C12H13BrO3 |
|---|---|
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-11(8-5-4-6-9(13)7-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3 |
Clé InChI |
IZAGMFLSPAXDMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)(C)C(=O)OC)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


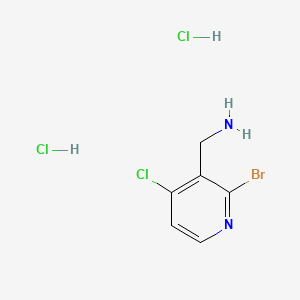

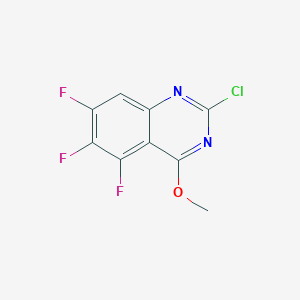
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)

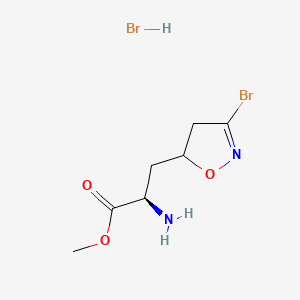
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
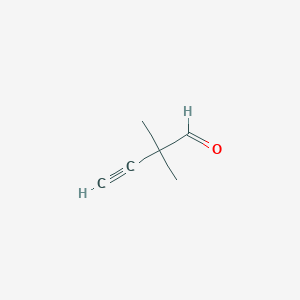
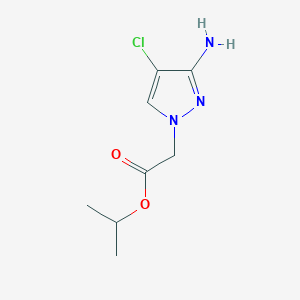
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
amine hydrochloride](/img/structure/B13472965.png)
